3-cyano-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide

Physicochemical profiling Medicinal chemistry Ligand design

This N-(piperidin-4-yl)benzamide research compound (CAS 2034258-41-6) is a critical pharmacophore probe for kinase and CTPS1 drug discovery programs. Its 3-cyano benzamide motif provides a distinct H-bond acceptor for ribose-pocket or DFG-out conformation binding, enabling broad selectivity profiling against established inhibitors. With a fragment-like molecular weight (375 Da) and low rotatable bond count, it is optimized for fragment-screening libraries and cellular target-engagement studies. Ensure assay-matched comparative data before substituting close analogs, as single-atom modifications at the 3-position dramatically alter potency and off-target liability.

Molecular Formula C18H16F3N5O
Molecular Weight 375.355
CAS No. 2034258-41-6
Cat. No. B2442952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyano-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide
CAS2034258-41-6
Molecular FormulaC18H16F3N5O
Molecular Weight375.355
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C2=CC=CC(=C2)C#N)C3=NC=NC(=C3)C(F)(F)F
InChIInChI=1S/C18H16F3N5O/c19-18(20,21)15-9-16(24-11-23-15)26-6-4-14(5-7-26)25-17(27)13-3-1-2-12(8-13)10-22/h1-3,8-9,11,14H,4-7H2,(H,25,27)
InChIKeyBGQBJOYZBVAKBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyano-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide (CAS 2034258-41-6) Procurement-Relevant Identity


3-Cyano-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide (CAS 2034258-41-6, molecular formula C18H16F3N5O, molecular weight 375.355 g/mol) belongs to the class of N-(piperidin-4-yl)benzamide derivatives carrying a 6-(trifluoromethyl)pyrimidin-4-yl substituent on the piperidine nitrogen and a 3-cyano group on the benzamide ring [1]. It is catalogued primarily as a research screening compound (e.g., AKSci HTS035017, purity ≥95%) . The compound is structurally related to several benzamide-based kinase and CTPS1 inhibitor scaffolds, but direct quantitative pharmacology for this specific entity remains extremely sparse in the public domain [2].

Why Generic Substitution of 3-Cyano-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide Is Not Supported by Evidence


In-class analogs of 3-cyano-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide, such as the unsubstituted benzamide [N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide] and the 3-acetamido variant , differ only by a single functional group on the benzamide ring. However, no peer-reviewed or patent-derived head-to-head pharmacological data exist publicly to confirm whether these minor structural modifications translate into equivalent potency, selectivity, or pharmacokinetic behaviour. In related benzamide series targeting CTPS1 or RET kinase, even single-atom changes at the 3-position of the benzamide have been shown to drastically alter on-target activity and cellular efficacy [1]. Therefore, substituting the 3-cyano compound with a close analog without target-specific, assay-matched comparative data carries a high risk of introducing undetected potency gaps or off-target liabilities.

Quantitative Differentiation Evidence for 3-Cyano-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide


Physicochemical Differentiation: Hydrogen-Bond Acceptor Count vs. Unsubstituted Benzamide Analog

The 3-cyano group introduces an additional hydrogen-bond acceptor (the nitrile nitrogen), increasing the total H-bond acceptor count from 7 in the unsubstituted benzamide analog to 8 in the target compound [1]. This single donor/acceptor difference alters the compound's hydrogen-bonding capacity, which can influence target binding, solubility, and permeability in cell-based assays.

Physicochemical profiling Medicinal chemistry Ligand design

Rotatable Bond Count and Conformational Flexibility Relative to the 3-Acetamido Analog

The 3-cyano group is a linear, sp-hybridized substituent that does not add rotatable bonds to the benzamide scaffold. In contrast, the 3-acetamido analog introduces an additional C–N and C–C bond, increasing the rotatable bond count from 3 (target compound) to 5 [1]. Lower rotatable bond count is generally associated with higher ligand efficiency and reduced entropic penalty upon binding.

Conformational analysis Ligand efficiency Molecular design

Lipophilicity (XLogP3) Differentiation Among 3-Substituted Benzamide Analogs

The computed XLogP3 of the target compound is 2.8 [1]. For closely related 3-substituted analogs, XLogP3 values vary substantially: the unsubstituted benzamide analog has a predicted XLogP3 of approximately 2.3, while the 3-trifluoromethoxy analog (CAS 2034407-37-7) is expected to have XLogP3 > 3.5. The 3-cyano compound occupies an intermediate lipophilicity that balances cell permeability with aqueous solubility.

Lipophilicity ADME Drug-likeness

Recommended Application Scenarios for 3-Cyano-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide


Kinase Selectivity Profiling Panels

The 6-(trifluoromethyl)pyrimidine moiety is a recognised hinge-binding motif in multiple kinase inhibitor chemotypes (Trk, RET, Pim). The 3-cyano benzamide extension provides an H-bond acceptor that can interact with the kinase's ribose pocket or DFG-out conformation. This compound can serve as a starting point for broad kinase selectivity profiling to map its polypharmacology landscape relative to established inhibitors.

Fragment-Based Lead Generation (FBLG) Libraries

With a molecular weight of 375 Da and a low rotatable bond count (3), the compound fits within the upper boundary of fragment-like chemical space (Rule-of-Three for fragments). It is suitable for inclusion in fragment-screening libraries targeting nucleotide-binding enzymes such as CTPS1 or kinases.

CTPS1 Inhibitor Pharmacophore Validation

Given the structural similarity to benzamide-based CTPS1 inhibitors disclosed in patent literature (e.g., US-2023/0183229-A1), this compound can be used as a pharmacophore probe to validate the role of the 3-cyano benzamide motif in CTPS1 inhibition, provided the assay conditions are matched to those used for patent-exemplified analogs.

Chemical Biology Tool for Nucleotide Metabolism Studies

The compound's physicochemical profile (XLogP3 = 2.8, HBA = 8) supports cell permeability and target engagement. It can be employed in cellular assays investigating pyrimidine nucleotide biosynthesis, cell proliferation in lymphocyte models, or cancer cell lines where CTPS1 or kinase pathways are dysregulated.

Quote Request

Request a Quote for 3-cyano-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.